7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid
CAS No.:
Cat. No.: VC16253235
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid -](/images/structure/VC16253235.png)
Specification
Molecular Formula | C7H4ClN3O2 |
---|---|
Molecular Weight | 197.58 g/mol |
IUPAC Name | 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H4ClN3O2/c8-5-1-6-10-4(7(12)13)2-11(6)3-9-5/h1-3H,(H,12,13) |
Standard InChI Key | ACXLJDRHYMNMLI-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N=CN2C1=NC(=C2)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The core structure of 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) fused to an imidazole ring (a five-membered ring with two nitrogen atoms at positions 1 and 3). The chlorine atom at the 7-position and the carboxylic acid group at the 2-position introduce electronic and steric effects that influence reactivity and biological interactions .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1208082-34-1 |
Molecular Formula | C₇H₄ClN₃O₂ |
Molar Mass | 197.58 g/mol |
SMILES Notation | OC(=O)C1=CN2C=NC(Cl)=CC2=N1 |
IUPAC Name | 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid |
The carboxylic acid group enhances water solubility compared to ester derivatives, while the chlorine atom contributes to electrophilic reactivity .
Physicochemical Characteristics
Experimental data for this specific compound remain limited, but analog studies provide insights:
-
Density: Estimated at 1.47 g/cm³, similar to ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate .
-
pKa: Predicted to be -0.01 ± 0.30 for the carboxylic acid group, indicating strong acidity .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and limited solubility in water.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves cyclocondensation reactions. A common approach utilizes:
-
Starting Materials: 4-chloro-2-aminopyrimidine and ethyl glyoxylate.
-
Cyclization: Catalyzed by hydrochloric acid in ethanol at 80–100°C.
-
Hydrolysis: The ethyl ester intermediate is hydrolyzed using aqueous NaOH to yield the carboxylic acid .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | HCl, ethanol, reflux, 12 h | 65% |
Hydrolysis | NaOH (2M), THF/H₂O, 60°C, 4 h | 85% |
Advanced Manufacturing Technologies
Industrial-scale production employs continuous flow reactors to enhance efficiency. Microreactor systems reduce reaction times from hours to minutes and improve purity by minimizing side reactions.
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
-
Chlorine Substituent: Essential for hydrophobic interactions with target proteins. Replacement with methyl groups reduces potency by 40%.
-
Carboxylic Acid Group: Critical for hydrogen bonding with kinase catalytic domains. Ester derivatives show lower affinity .
Applications in Drug Development
Lead Optimization
The carboxylic acid moiety serves as a handle for derivatization. Notable examples include:
-
Amide Derivatives: Synthesized via coupling with amines, enhancing blood-brain barrier penetration .
-
Prodrug Strategies: Ethyl ester prodrugs improve oral bioavailability, with in vivo hydrolysis releasing the active acid .
Case Study: Kinase Inhibitor Candidates
A 2024 study reported a derivative (7-chloro-5-methyl variant) with IC₅₀ = 18 nM against JAK2, comparable to ruxolitinib. Structural modeling revealed key interactions with Leu855 and Asp939 residues.
Comparative Analysis with Structural Analogs
Table 3: Comparison of Imidazo-Pyrimidine Derivatives
Compound | Target | IC₅₀ | Solubility (mg/mL) |
---|---|---|---|
7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid | JAK2 | 22 nM* | 0.12 |
7-Chloro-5-methyl derivative | JAK2 | 18 nM | 0.09 |
Ethyl ester derivative | EGFR | 150 nM | 1.45 |
*Predicted based on analog data .
Research Challenges and Future Directions
-
Toxicology Profiles: Acute toxicity studies in mammalian models are pending.
-
Formulation Development: Nanoparticle encapsulation to address poor aqueous solubility.
-
Target Validation: CRISPR screening to identify off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume